4-Acetamidobenzamide CAS 58202-83-8 chemical structure and molecular weight
4-Acetamidobenzamide CAS 58202-83-8 chemical structure and molecular weight
A Note to the Reader: Initial searches for "4-Acetamidobenzamide" with CAS number 58202-83-8 did not yield information on a compound with this specific structure and identifier in publicly accessible chemical databases and scientific literature. This suggests that the requested compound may be exceptionally rare, proprietary, or the provided details might contain a typographical error.
To provide a valuable and technically sound resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related, structurally similar, and well-documented compound: 4-Acetamidobenzoic Acid (also known as Acedoben), CAS 556-08-1. This molecule shares the core 4-acetamido phenyl group, offering relevant insights into the chemical behavior and properties of this important pharmacophore.
Introduction to 4-Acetamidobenzoic Acid
4-Acetamidobenzoic acid (acedoben) is an organic compound that features a benzoic acid core substituted with an acetamido group at the para (4-) position.[1] It is the acetylated derivative of para-aminobenzoic acid (PABA).[2] This white to off-white crystalline powder is a significant molecule in both biological and synthetic contexts.[1][3]
From a biological perspective, 4-acetamidobenzoic acid is a known human metabolite of 4-aminobenzoic acid.[4] It is also a key component of the immunostimulatory and antiviral drug Inosine Pranobex, where it is present as a salt complex.[3][5] In the realm of synthetic chemistry, it serves as a versatile intermediate for the production of more complex molecules, including pharmaceuticals and dyes.[6]
Chemical Structure and Molecular Formula
The structure of 4-acetamidobenzoic acid consists of a central benzene ring with a carboxylic acid group (-COOH) and an acetamido group (-NHCOCH₃) attached at opposite ends.
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Chemical Name: 4-acetamidobenzoic acid[7]
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Synonyms: Acedoben, N-Acetyl-PABA, p-Acetamidobenzoic acid[2]
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CAS Number: 556-08-1[7]
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Molecular Formula: C₉H₉NO₃[8]
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Molecular Weight: 179.17 g/mol [8]
Below is a diagram illustrating the logical relationship of its core components.
Caption: Workflow for the synthesis of 4-acetamidobenzoic acid.
Synthesis via Oxidation
An alternative route involves the oxidation of the methyl group of N-p-tolylacetamide using a strong oxidizing agent like potassium permanganate (KMnO₄). [3] Protocol:
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Reaction Setup: A heated solution of N-p-tolylacetamide is prepared.
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Oxidation: Potassium permanganate is added portion-wise to the solution at an elevated temperature (e.g., 75-80°C). [3]3. Reaction Monitoring: The reaction proceeds until the characteristic purple color of the permanganate disappears.
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Work-up: The hot solution is filtered to remove manganese dioxide by-product. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the 4-acetamidobenzoic acid. [3]5. Isolation: The white precipitate is collected by filtration.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of 4-acetamidobenzoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 4-acetamidobenzoic acid shows characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding |
| N-H (Amide) | ~3337 | Medium to strong band |
| C-H (Aromatic) | ~3000-3100 | Sharp, weaker bands |
| C=O (Carboxylic Acid) | ~1708 | Strong, sharp absorption |
| C=O (Amide I band) | ~1608 | Strong, sharp absorption |
| C=C (Aromatic) | ~1592 | Medium to strong absorptions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of 4-acetamidobenzoic acid in DMSO-d₆ typically exhibits the following signals:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~11.42 | Singlet (broad) | 1H | Carboxylic acid proton |
| -NH- | ~7.12 | Singlet (broad) | 1H | Amide proton |
| Aromatic | 7.45 and 8.32 | Doublets | 2H each | Protons on the benzene ring |
| -CH₃ | ~2.04 | Singlet | 3H | Acetyl methyl protons |
Note: Chemical shifts can vary slightly based on the solvent and concentration. [9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In positive electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ is observed at an m/z of approximately 180.2. [10]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for assessing the purity of 4-acetamidobenzoic acid and for its quantification in biological matrices. [5][11] Typical Method:
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Column: A C18 reverse-phase column (e.g., Newcrom R1) is often used. [11]* Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid. [11]* Detection: UV detection is suitable, with the wavelength selected based on the compound's UV absorbance maximum.
Applications in Research and Drug Development
4-Acetamidobenzoic acid is more than just a simple organic molecule; it has specific and important applications.
Component of Inosine Pranobex
Its most notable role is as a component of Inosine Pranobex, an antiviral and immunostimulatory drug. [3][5]The drug is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylaminoisopropanol. This formulation is used to treat various viral infections.
Synthetic Intermediate
4-Acetamidobenzoic acid is a valuable building block for the synthesis of other molecules. For instance, it can be nitrated to form 4-acetamido-3-nitrobenzoic acid, a precursor for various dyes and pharmaceuticals. [6][12]
Caption: Major applications of 4-acetamidobenzoic acid.
Pharmacokinetic Studies
As a metabolite and a component of a pharmaceutical drug, the pharmacokinetics of 4-acetamidobenzoic acid have been studied. Research indicates that the compound is rapidly absorbed and eliminated. [5][13]Validated LC-MS/MS methods have been developed for its determination in biological samples for such studies. [5]
Conclusion
4-Acetamidobenzoic acid is a well-characterized and synthetically accessible compound with established significance in medicinal chemistry and organic synthesis. Its role as a metabolite of PABA and a crucial component of the drug Inosine Pranobex underscores its biological relevance. The straightforward methods for its synthesis and robust analytical techniques for its characterization make it a reliable compound for researchers in drug development and related scientific fields. The data and protocols presented in this guide offer a solid foundation for professionals working with this versatile molecule.
References
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Cai, W.-J., Chi, S.-M., Kou, J.-F., & Liu, F.-Y. (2014). Crystal structure of 4-acetamidobenzoic acid monohydrate. IUCrData, 70(Pt 11), o1154. [Link]
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Wikipedia. (n.d.). Acedoben. [Link]
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Szarf, E., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. [Link]
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Poplawska-Domaszewicz, K., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC. [Link]
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SIELC Technologies. (2018, February 17). Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column. [Link]
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Singh, R., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(9), 4163-4170. [Link]
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PubChem. (n.d.). CID 168312114. [Link]
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Ibragimov, A. B., et al. (2025, June 30). SYNTHESIS, STRUCTURE, AND CHEMICAL PROPERTIES OF MOF BASED ON 4 ACETAMIDOBENZOIC ACID AND Ag (I). Journal of universal science research. [Link]
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